8-methoxy-3-(1-(3-(methylthio)phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(1-(3-(methylthio)phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that combines a chromenone core with an imidazole ring and a thioether group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(1-(3-(methylthio)phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, which is prepared via a domino three-component coupling reaction of an aryne precursor with dimethylformamide (DMF) and an active methylene compound such as dimedone . This reaction is carried out in the presence of anhydrous tetrabutylammonium fluoride (TBAF) at room temperature for several hours to yield the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(1-(3-(methylthio)phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted chromenone derivatives
Scientific Research Applications
8-methoxy-3-(1-(3-(methylthio)phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of β-tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it activates caspase-3/7, which are crucial enzymes in the execution phase of apoptosis .
Comparison with Similar Compounds
Similar Compounds
8-methoxycoumarin-3-carboxamides: Known for their anticancer activity against liver cancer.
2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: Another chromene derivative with significant biological activity.
Uniqueness
8-methoxy-3-(1-(3-(methylthio)phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one is unique due to its combination of a chromenone core with an imidazole ring and a thioether group, which imparts distinct chemical and biological properties. Its ability to inhibit β-tubulin polymerization and activate caspase-3/7 makes it a promising candidate for anticancer research.
Properties
IUPAC Name |
8-methoxy-3-[3-(3-methylsulfanylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-17-8-3-5-12-9-15(19(23)25-18(12)17)16-11-22(20(26)21-16)13-6-4-7-14(10-13)27-2/h3-11H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIBXPJOEBXKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CN(C(=S)N3)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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